molecular formula C7H8N4O B13100557 2-Methoxy-6-methyl-9H-purine

2-Methoxy-6-methyl-9H-purine

Katalognummer: B13100557
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: GIOZXTFYSZBLOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-6-methyl-9H-purine is a purine derivative with the molecular formula C7H8N4O. This compound is characterized by the presence of a methoxy group at the 2-position and a methyl group at the 6-position of the purine ring. Purines are a class of heterocyclic aromatic organic compounds, which are significant in various biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-9H-purine typically involves the alkylation of a purine precursor. One common method includes the reaction of 2-chloro-6-methylpurine with methanol in the presence of a base, such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with a methoxy group.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-6-methyl-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia, amines, and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution with amines can produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-6-methyl-9H-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Methoxy-6-methyl-9H-purine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For instance, it may inhibit enzymes involved in DNA synthesis, thereby exerting anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-9H-purine: Lacks the methyl group at the 6-position.

    6-Methyl-9H-purine: Lacks the methoxy group at the 2-position.

    2,6-Dimethyl-9H-purine: Contains an additional methyl group at the 2-position instead of a methoxy group.

Uniqueness

2-Methoxy-6-methyl-9H-purine is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential biological activities compared to similar compounds.

Eigenschaften

Molekularformel

C7H8N4O

Molekulargewicht

164.16 g/mol

IUPAC-Name

2-methoxy-6-methyl-7H-purine

InChI

InChI=1S/C7H8N4O/c1-4-5-6(9-3-8-5)11-7(10-4)12-2/h3H,1-2H3,(H,8,9,10,11)

InChI-Schlüssel

GIOZXTFYSZBLOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NC(=N1)OC)N=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.